GSK2798745

Description

Propriétés

IUPAC Name |

3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCMKDJBULWNAI-DQEYMECFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

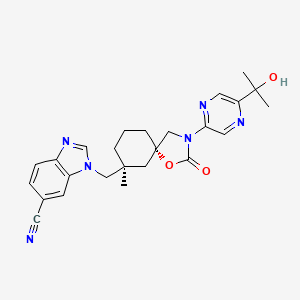

CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419609-94-1 |

Source

|

| Record name | GSK-2798745 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1419609941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK2798745 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16033 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2798745 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FJ7LF55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK2798745: A Technical Overview of its Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2798745 is a potent and selective, orally active inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a calcium-permeable non-selective cation channel expressed on endothelial cells that is activated by a variety of stimuli, including mechanical forces (e.g., shear stress, stretch), temperature, and endogenous ligands.[2][3] Its activation plays a crucial role in regulating endothelial barrier function, vascular tone, and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound in endothelial cells, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of TRPV4-Mediated Calcium Influx

The primary mechanism of action of this compound is the direct inhibition of the TRPV4 ion channel, thereby preventing the influx of extracellular calcium (Ca2+) into endothelial cells.[1] This inhibition has been demonstrated to be potent, with IC50 values of 1.8 nM for human TRPV4 and 1.6 nM for rat TRPV4.[1] The influx of Ca2+ through TRPV4 channels is a critical initiating event in a cascade of downstream signaling pathways that regulate endothelial cell function. By blocking this initial step, this compound effectively modulates these subsequent cellular responses.

Signaling Pathways Modulated by this compound

The inhibition of TRPV4-mediated Ca2+ influx by this compound has significant downstream consequences on several key signaling pathways within endothelial cells.

1. Calcium Signaling Cascade:

TRPV4 activation leads to a localized influx of Ca2+ which can then trigger a more global and sustained increase in intracellular Ca2+ through Ca2+-induced Ca2+ release from the endoplasmic reticulum via inositol 1,4,5-trisphosphate receptors (IP3Rs). This amplified Ca2+ signal is a central hub for downstream signaling. This compound, by blocking the initial Ca2+ entry, prevents the initiation of this entire cascade.

2. RhoA/ROCK Pathway and Cytoskeletal Dynamics:

Recent evidence has established a direct link between TRPV4 and the RhoA/ROCK pathway, a critical regulator of endothelial cell shape, contractility, and barrier integrity. TRPV4 can directly interact with and sequester the small GTPase RhoA, maintaining it in an inactive state. Upon certain stimuli, RhoA is released from TRPV4 and becomes activated. Conversely, Ca2+ influx through TRPV4 can also promote RhoA activation. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates downstream targets like myosin light chain, leading to actin stress fiber formation and increased endothelial permeability. By inhibiting TRPV4, this compound is poised to modulate this complex interplay and prevent pathological RhoA/ROCK activation, thereby stabilizing the endothelial barrier.

3. Endothelial Nitric Oxide Synthase (eNOS) and Vasodilation:

TRPV4 activation by stimuli such as shear stress and acetylcholine is known to induce phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This leads to the production of nitric oxide (NO), a potent vasodilator. The Ca2+ influx through TRPV4 is a key trigger for this process. Consequently, inhibition of TRPV4 by this compound can be expected to attenuate eNOS activation and NO production in contexts where TRPV4 is the primary activator.

4. NF-κB and Inflammatory Responses:

Activation of TRPV4 has been shown to induce the expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells through a mechanism dependent on the transcription factor nuclear factor-kappa B (NF-κB). This contributes to a pro-inflammatory endothelial phenotype. By blocking the initial TRPV4-mediated signaling, this compound has the potential to suppress this NF-κB activation and subsequent inflammatory gene expression.

Caption: this compound inhibits TRPV4, blocking Ca²⁺ influx and downstream signaling pathways.

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (nM) |

| TRPV4 | Human | 1.8 |

| TRPV4 | Rat | 1.6 |

Data sourced from MedchemExpress and ACS Med Chem Lett.

Table 2: Ex Vivo and Clinical Efficacy Metrics for this compound

| Study Type | Model | Endpoint | Result |

| Ex Vivo Assay | Human Umbilical Vein Endothelial Cells (HUVECs) with whole blood from healthy volunteers | Inhibition of TRPV4 agonist-induced impedance reduction | ≥85% inhibition |

| Ex Vivo Assay | HUVECs with whole blood from heart failure patients (single dose) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥58% inhibition |

| Ex Vivo Assay | HUVECs with whole blood from heart failure patients (7 days dosing) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥78% inhibition |

| Phase I Clinical Trial | Lipopolysaccharide (LPS)-induced lung inflammation in healthy volunteers | Reduction in Bronchoalveolar Lavage (BAL) Total Protein | ~9% reduction (not statistically significant) |

| Phase I Clinical Trial | LPS-induced lung inflammation in healthy volunteers | Reduction in BAL Neutrophils | ~7% reduction (not statistically significant) |

| Phase I Clinical Trial | LPS-induced lung inflammation in healthy volunteers | Predicted TRPV4 inhibition in lung endothelial cells | ~70-85% |

Data sourced from PubMed and ResearchGate.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound in endothelial cells.

Endothelial Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMVECs) are commonly used.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using a trypsin-EDTA solution for detachment.

Measurement of Endothelial Barrier Function (Impedance-based)

This protocol is adapted from studies assessing the effect of this compound on endothelial barrier integrity.

-

Apparatus: An electrical cell-substrate impedance sensing (ECIS) system.

-

Procedure:

-

Endothelial cells are seeded onto gold-film electrodes in specialized arrays and grown to confluence.

-

Baseline impedance is continuously monitored.

-

Cells are pre-incubated with this compound or vehicle control.

-

A TRPV4 agonist (e.g., GSK1016790A) is added to induce a decrease in impedance, indicative of barrier disruption.

-

The ability of this compound to prevent the agonist-induced drop in impedance is quantified.

-

Caption: Workflow for measuring endothelial permeability using ECIS.

Intracellular Calcium Imaging

This protocol is based on standard methods for measuring Ca2+ influx in endothelial cells.

-

Reagents:

-

Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

HEPES-buffered saline solution.

-

-

Procedure:

-

Endothelial cells are grown on glass coverslips.

-

Cells are loaded with Fura-2 AM by incubation in the dark.

-

The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are excited at 340 nm and 380 nm, and emission is collected at 510 nm.

-

A baseline fluorescence ratio is established.

-

This compound or vehicle is perfused over the cells, followed by a TRPV4 agonist.

-

The change in the 340/380 nm fluorescence ratio, which corresponds to the intracellular Ca2+ concentration, is recorded over time.

-

Western Blotting for Signaling Proteins

This protocol is used to assess the phosphorylation status and expression levels of proteins in signaling pathways.

-

Procedure:

-

Endothelial cells are grown to confluence and treated with this compound and/or a TRPV4 agonist for specified times.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the protein of interest (e.g., phospho-eNOS, total eNOS, phospho-p65 NF-κB).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry is used to quantify the relative protein expression or phosphorylation levels.

-

Conclusion

This compound exerts its effects on endothelial cells primarily by inhibiting the TRPV4 ion channel, thereby preventing the influx of Ca2+. This action has significant downstream consequences, leading to the modulation of the RhoA/ROCK pathway to stabilize the cytoskeleton and enhance barrier function, influencing eNOS activity and NO production, and potentially suppressing pro-inflammatory signaling through the NF-κB pathway. The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in diseases characterized by endothelial dysfunction.

References

The Role of GSK2798745 in Mechanotransduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is a fundamental process in physiology and pathophysiology. A key player in this process is the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a non-selective cation channel activated by a variety of mechanical and chemical stimuli. GSK2798745 is a potent and selective small-molecule inhibitor of the TRPV4 ion channel. This technical guide provides an in-depth overview of the role of this compound in mechanotransduction, with a focus on its mechanism of action, relevant signaling pathways, and experimental validation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of TRPV4 as a therapeutic target.

Introduction to Mechanotransduction and TRPV4

Mechanotransduction is critical for a wide range of biological processes, including vascular tone regulation, tissue development and remodeling, and sensory perception. Cells sense mechanical forces such as shear stress, osmotic pressure, and substrate stiffness through specialized mechanosensors. The TRPV4 ion channel has emerged as a crucial mechanosensor in various cell types, including endothelial cells, chondrocytes, and fibroblasts.

TRPV4 is a polymodal ion channel, activated by:

-

Mechanical stimuli: Hypo-osmotic swelling, fluid shear stress, and membrane stretch.[1]

-

Temperature: Moderate heat.[1]

-

Endogenous ligands: Arachidonic acid metabolites.[1]

Upon activation, TRPV4 allows the influx of cations, primarily Ca2+, initiating a cascade of downstream signaling events. Dysregulation of TRPV4-mediated mechanotransduction is implicated in several pathologies, including pulmonary edema, osteoarthritis, and fibrosis.

This compound: A Selective TRPV4 Inhibitor

This compound is an orally active and selective antagonist of the TRPV4 ion channel.[2] Its development as a clinical candidate was aimed at treating conditions associated with excessive TRPV4 activation, such as pulmonary edema linked to congestive heart failure.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value (nM) | Reference(s) |

| IC50 | Human TRPV4 | 1.8 | |

| IC50 | Rat TRPV4 | 1.6 | |

| IC50 (ex vivo HUVEC impedance assay) | Human | 2.9 |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Condition | Reference(s) |

| Half-life (t1/2) | ~13 hours | Healthy Volunteers | |

| Accumulation | < 2-fold | Once-daily dosing | |

| Food Effect (high-fat meal) | 14% increase in AUC, 9% increase in Cmax | Healthy Volunteers |

Table 3: Clinical and Preclinical Efficacy Data for this compound

| Model/Study | Endpoint | Result | Reference(s) |

| Rat Model of Pulmonary Edema | Inhibition of lung edema | Dose-dependent inhibition, with complete inhibition at the highest dose. | |

| Ex vivo HUVEC Impedance Assay (Healthy Volunteers, 5 mg dose) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥85% inhibition 1-12 hours post-dose. | |

| Ex vivo HUVEC Impedance Assay (Heart Failure Patients, 2.4 mg dose) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥58% (single dose), ≥78% (7 days dosing) inhibition 1-24 hours post-dose. | |

| Swine Model of Chlorine-Induced Acute Lung Injury | PaO2/FiO2 ratio | Marginal improvement. No significant impact on other key endpoints. | |

| Phase I Study in Healthy Volunteers and Heart Failure Patients | Safety and Tolerability | Well-tolerated. |

Signaling Pathways in TRPV4-Mediated Mechanotransduction

This compound exerts its effects by blocking the TRPV4 channel, thereby inhibiting the initiation of downstream signaling cascades. The following diagrams illustrate the key signaling pathways involved.

Core TRPV4 Mechanotransduction Pathway

Mechanical stimuli, such as fluid shear stress or changes in extracellular matrix stiffness, can activate TRPV4 both directly and indirectly. Indirect activation often involves integrins, which are transmembrane receptors that link the extracellular matrix to the cytoskeleton.

References

- 1. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK2798745: An In-Depth Technical Guide on its Modulation of Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2798745 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a non-selective cation channel, TRPV4 plays a crucial role in mediating calcium influx in response to a variety of stimuli, thereby influencing a wide range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action in modulating intracellular calcium signaling. This document details the molecular interactions of this compound, its effects on downstream signaling pathways, and quantitative data from key preclinical studies. Furthermore, it provides detailed experimental protocols for assessing the activity of this compound in vitro, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: The TRPV4 Ion Channel

This compound was developed by GlaxoSmithKline as a clinical candidate for the treatment of conditions associated with increased vascular permeability, such as pulmonary edema linked to heart failure.[3][4] The therapeutic rationale for the development of this compound is based on the role of its molecular target, the TRPV4 ion channel, in regulating calcium influx in endothelial cells.

The TRPV4 channel is a polymodal sensor, activated by a diverse range of physical and chemical stimuli including:

-

Mechanical Stress: Shear stress from blood flow and cyclic strain.

-

Thermal Stimuli: Moderate heat.

-

Endogenous Ligands: Arachidonic acid and its metabolites, such as 5,6- and 8,9-epoxyeicosatrienoic acids (EETs).

Upon activation, TRPV4 facilitates the influx of cations, with a notable permeability to calcium (Ca2+). The resulting increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events that modulate cellular function. In endothelial cells, TRPV4-mediated calcium influx is a key regulator of vascular permeability.

Mechanism of Action: Inhibition of TRPV4-Mediated Calcium Influx

This compound acts as a direct antagonist of the TRPV4 ion channel. By binding to the channel, it prevents the conformational changes necessary for ion permeation, thereby blocking the influx of calcium into the cell that is normally induced by TRPV4 agonists. This inhibitory action has been demonstrated in various preclinical models.

Potency and Efficacy

This compound is a highly potent inhibitor of the TRPV4 channel, with inhibitory concentrations in the low nanomolar range. The half-maximal inhibitory concentration (IC50) has been determined in cellular assays using recombinant human and rat TRPV4 channels.

| Parameter | Species | Value (nM) | Assay System |

| IC50 | Human (hTRPV4) | 1.8 | FLIPR-based cellular assay |

| IC50 | Rat (rTRPV4) | 1.6 | FLIPR-based cellular assay |

| Estimated IC50 (in vivo/ex vivo) | Human | 2.1 - 3.2 ng/mL | Pharmacokinetic-pharmacodynamic (PK-PD) modeling |

Table 1: In Vitro and Estimated In Vivo Potency of this compound.[1]

The Impact of this compound on Intracellular Calcium Signaling Pathways

The inhibition of TRPV4 by this compound has significant consequences for intracellular calcium-dependent signaling pathways. In endothelial cells, the activation of TRPV4 and subsequent calcium influx are linked to several key downstream signaling cascades that regulate vascular permeability and tone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

The Journey of GSK2798745: A Deep Dive into the Discovery and Development of a Potent TRPV4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of GSK2798745, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially identified as a clinical candidate for treating pulmonary edema associated with congestive heart failure, this compound has undergone extensive preclinical and clinical evaluation.[1] This document details the lead optimization strategies, key experimental methodologies, structure-activity relationships, and the resulting pharmacokinetic and pharmacodynamic profiles of this compound. Through a synthesis of published data, we present a consolidated resource for researchers and drug development professionals interested in TRPV4 inhibition and the scientific journey of this clinical candidate.

Introduction: The Therapeutic Rationale for TRPV4 Inhibition

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium influx across plasma membranes.[1] It is activated by a variety of stimuli, including heat, hypotonicity, and mechanical stress.[1] Dysregulation of TRPV4 has been implicated in a range of pathologies, making it an attractive therapeutic target.

In the context of heart failure, increased pressure in the pulmonary vasculature can lead to TRPV4 activation, which in turn increases the permeability of the alveolar-capillary barrier, resulting in life-threatening pulmonary edema.[1] Preclinical models have demonstrated that inhibition of the TRPV4 channel can mitigate this fluid accumulation.[1] This provided the foundational hypothesis for the development of a TRPV4 inhibitor to treat pulmonary edema in heart failure patients. Beyond heart failure, TRPV4 is also being investigated for its role in other conditions such as neuropathic pain, respiratory diseases like asthma and COPD, and certain cancers.

The development of this compound by GlaxoSmithKline (GSK) emerged from the need for a clinical candidate with improved properties over earlier series of TRPV4 antagonists, such as quinolines and benzimidazoles, which failed to advance. The goal was to identify a potent, selective, and orally bioavailable small molecule inhibitor with a pharmacokinetic profile suitable for once-daily dosing.

The Discovery of this compound: A Lead Optimization Campaign

The journey to identify this compound began with a lead optimization campaign starting from a novel spirocarbamate series. The primary objectives were to achieve high potency against the TRPV4 channel and desirable pharmacokinetic (PK) properties, particularly in rats.

Screening Cascade and Assay Methodology

The lead optimization process was guided by a screening cascade designed to assess potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.

Caption: Lead optimization workflow for the discovery of this compound.

-

TRPV4 Inhibition Assay: The primary assay for measuring TRPV4 inhibition was a Fluorometric Imaging Plate Reader (FLIPR)-based cellular assay using human embryonic kidney (HEK293) cells stably expressing either human or rat TRPV4.

-

Principle: The assay measures the influx of calcium (Ca2+) into the cells upon activation of the TRPV4 channel.

-

Procedure:

-

Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compounds are pre-incubated with the cells.

-

TRPV4 is activated using an agonist (e.g., GSK1016790A).

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using the FLIPR instrument.

-

The concentration of the compound that inhibits 50% of the agonist-induced calcium influx (IC50) is determined.

-

-

-

Pharmacokinetic (PK) Studies in Rats: PK parameters were determined in Sprague-Dawley rats. The focus was on achieving good oral bioavailability (>30%) and a long mean residence time (MRT) to support once-daily dosing.

Structure-Activity Relationship (SAR) and Lead Optimization

The lead optimization effort focused on modifying different regions of the spirocarbamate scaffold to improve potency and PK properties. A key strategy was the use of conformational bias to enhance potency. The introduction of a methyl group on the cyclohexane core was found to be highly efficient in boosting TRPV4 inhibitory activity.

Modifications to the N-aryl pyrazine moiety were crucial for optimizing the volume of distribution and unbound clearance, which in turn enabled desirable in vivo mean residence times. The team successfully navigated the challenge of improving poor rat PK observed with initial leads while regaining and enhancing TRPV4 potency.

Preclinical Profile of this compound

The lead optimization campaign culminated in the identification of this compound, a compound with excellent potency, selectivity, and preclinical pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of both human and rat TRPV4 channels.

| Target | IC50 (nM) | Reference |

| Human TRPV4 (hTRPV4) | 1.8 | |

| Rat TRPV4 (rTRPV4) | 1.6 |

The compound also exhibited excellent selectivity against other TRP channels, including TRPM5, TRPA1, TRPC3, and TRPC6, with IC50 values greater than 25 µM.

Preclinical Pharmacokinetics and Pharmacodynamics

In preclinical studies, this compound displayed favorable pharmacokinetic properties in rats, including a long mean residence time (MRT) of 4.9 hours and low unbound clearance. These characteristics were attributed to the metabolic stability of the N-aryl pyrazine and the low overall lipophilicity of the molecule.

Furthermore, this compound demonstrated efficacy in an in vivo rat model of pulmonary edema, confirming its potential to address the targeted indication.

Clinical Development of this compound

This compound advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trials

A first-in-human study (NCT02119260) was conducted in healthy volunteers and patients with stable heart failure. The study employed a randomized, placebo-controlled design with single ascending doses, evaluation of food effect, and multiple ascending doses.

References

GSK2798745: A Technical Guide for Investigating TRPV4 Function in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a significant regulator in the pathophysiology of various respiratory diseases. Its activation by a diverse range of stimuli, including mechanical stress, temperature changes, and endogenous ligands, triggers a cascade of intracellular signaling events that influence key cellular functions in the lungs. GSK2798745 is a potent and selective, orally active antagonist of the TRPV4 ion channel, making it an invaluable tool for elucidating the role of TRPV4 in respiratory health and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying TRPV4 function in the context of respiratory diseases.

Core Compound Information

This compound is a first-in-class, highly potent, and selective TRPV4 channel blocker.[1][2] It has been investigated in clinical trials for conditions such as pulmonary edema associated with congestive heart failure and chronic cough.[2][3] Its utility as a research tool stems from its high affinity and specificity for the TRPV4 channel, allowing for precise interrogation of TRPV4-mediated pathways.

Mechanism of Action

This compound acts by directly inhibiting the TRPV4 ion channel, thereby preventing the influx of cations, primarily Ca2+, into the cell.[4] This blockade of TRPV4 activation interrupts downstream signaling cascades that are implicated in inflammatory responses, airway smooth muscle contraction, and changes in vascular permeability.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects in various experimental models relevant to respiratory diseases.

| Parameter | Value | Species | Reference |

| IC50 (hTRPV4) | 1.8 nM | Human | |

| IC50 (rTRPV4) | 1.6 nM | Rat |

Table 1: In Vitro Potency of this compound

| Parameter | Animal Model | Treatment | Outcome | Reference |

| PaO2/FiO2 Ratio | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | Marginal, non-significant improvement | |

| Airway Hyperresponsiveness (PC200) | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant impact | |

| BALF Total Protein | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant change | |

| BALF Neutrophil Count | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant change | |

| BALF Macrophage Count | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant change | |

| Wet-to-Dry Lung Weight Ratio | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant impact |

Table 2: In Vivo Efficacy of this compound in a Swine Model of Acute Lung Injury (ALI)

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro: Calcium Imaging in Human Bronchial Epithelial Cells

This protocol allows for the measurement of intracellular calcium concentration ([Ca2+]) in response to TRPV4 activation and its inhibition by this compound.

Materials:

-

Human Bronchial Epithelial Cells (e.g., BEAS-2B)

-

Cell culture medium (e.g., DMEM/F12)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

TRPV4 agonist (e.g., GSK1016790A)

-

This compound

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Seed human bronchial epithelial cells onto glass coverslips and culture until they reach 70-80% confluency.

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Mount the coverslip onto the microscope stage and perfuse with HBSS.

-

To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 nM) for 15-30 minutes.

-

Establish a baseline fluorescence recording.

-

Stimulate the cells with a TRPV4 agonist (e.g., GSK1016790A, 10-100 nM).

-

Record the changes in intracellular calcium by measuring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm (for Fura-2 AM) or the change in fluorescence intensity (for Fluo-4 AM).

-

Analyze the data to determine the effect of this compound on agonist-induced calcium influx.

In Vivo: Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's therapeutic potential.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Methacholine

-

This compound

-

Whole-body plethysmography system

-

Equipment for bronchoalveolar lavage (BAL)

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in saline.

-

Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

-

Treatment: Administer this compound (e.g., 1-30 mg/kg, orally or intraperitoneally) one hour before each OVA challenge. The vehicle control group should receive the same volume of the vehicle.

-

Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.

-

Place mice in the plethysmography chambers and allow them to acclimatize.

-

Record baseline Penh (enhanced pause) values.

-

Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record Penh values for 3 minutes after each nebulization.

-

-

Bronchoalveolar Lavage (BAL):

-

Immediately after AHR measurement, euthanize the mice.

-

Expose the trachea and cannulate it.

-

Lavage the lungs with 1 mL of ice-cold PBS three times.

-

Collect the BAL fluid (BALF).

-

-

BALF Analysis:

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with Diff-Quik.

-

Analyze the supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.

-

-

Histology:

-

Perfuse and fix the lungs in 10% formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.

-

Signaling Pathways and Visualizations

The activation of TRPV4 in respiratory cells initiates complex signaling cascades that contribute to the pathophysiology of respiratory diseases. This compound, by blocking the initial Ca2+ influx, can modulate these pathways.

TRPV4 Signaling in Airway Epithelial Cells

In airway epithelial cells, TRPV4 activation, for instance by mechanical stress or pollutants, leads to Ca2+ influx. This can trigger the release of ATP, which then acts on purinergic receptors, and can also lead to the activation of downstream pathways involving p38 MAPK and NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.

TRPV4 Signaling in Airway Epithelial Cells

TRPV4 Signaling in Macrophages

In lung macrophages, TRPV4 acts as a mechanosensor, and its activation can modulate the response to pathogens. TRPV4-mediated Ca2+ influx can lead to a molecular switch in the MAPK pathway, favoring p38 activation over JNK, which can enhance phagocytosis while modulating cytokine production. This pathway highlights the complex, context-dependent role of TRPV4 in immune regulation.

TRPV4-Mediated Signaling in Macrophages

Experimental Workflow: In Vivo Asthma Model

The following diagram illustrates the typical workflow for investigating the effects of this compound in a mouse model of allergic asthma.

Workflow for an In Vivo Asthma Model Study

Conclusion

This compound is a powerful pharmacological tool for dissecting the multifaceted roles of TRPV4 in respiratory physiology and disease. Its high potency and selectivity enable researchers to specifically inhibit TRPV4-mediated signaling and thereby investigate its contribution to inflammation, airway hyperresponsiveness, and other key features of respiratory disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at furthering our understanding of TRPV4 as a therapeutic target in respiratory medicine. As research in this area continues, this compound will undoubtedly play a crucial role in validating TRPV4 as a viable target for the development of novel treatments for asthma, COPD, and other debilitating respiratory conditions.

References

An In-depth Technical Guide to the Pharmacology of GSK2798745

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2798745 is a potent, selective, and orally active small molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of pulmonary edema associated with congestive heart failure. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and clinical development. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Mechanism of Action: Targeting TRPV4-Mediated Pulmonary Edema

This compound exerts its pharmacological effect by directly inhibiting the TRPV4 ion channel, a non-selective cation channel that plays a crucial role in regulating vascular permeability. In pathological conditions such as heart failure, increased pulmonary vascular pressure leads to the activation of TRPV4 channels in the pulmonary capillary endothelium[1][2]. This activation results in an influx of Ca2+, which in turn disrupts endothelial barrier integrity, leading to fluid leakage into the alveolar space and the formation of pulmonary edema[1][3].

This compound, as a potent antagonist of TRPV4, blocks this cascade of events. By preventing the influx of Ca2+ through the TRPV4 channel, this compound helps to maintain the integrity of the alveolo-capillary barrier, thereby reducing or preventing the formation of pulmonary edema.

Below is a diagram illustrating the proposed signaling pathway of TRPV4-mediated pulmonary edema and the point of intervention for this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various cellular assays, demonstrating its high potency and selectivity for the TRPV4 channel.

Potency and Selectivity

This compound is a highly potent inhibitor of both human and rat TRPV4 channels, with IC50 values in the low nanomolar range. Its selectivity has been confirmed against other members of the TRP channel family.

| Target | Assay Type | IC50 (nM) | Reference |

| Human TRPV4 (hTRPV4) | FLIPR HEK Cellular Assay | 1.8 | |

| Rat TRPV4 (rTRPV4) | FLIPR HEK Cellular Assay | 1.6 | |

| TRPM5, TRPA1, TRPC3, TRPC6 | Cellular Assays | > 25,000 |

Experimental Protocol: FLIPR HEK Cellular Assay for TRPV4 Inhibition

The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in Human Embryonic Kidney (HEK) cells stably expressing the human or rat TRPV4 channel.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the target TRPV4 channel are cultured in appropriate media.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for adherence.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plates are incubated to allow for dye uptake.

-

Compound Incubation: this compound is serially diluted and added to the wells. The plates are incubated to allow for compound binding to the TRPV4 channels.

-

Agonist Addition and Measurement: A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx. The FLIPR instrument simultaneously monitors the change in fluorescence intensity in each well, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The fluorescence data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).

In Vivo Pharmacology

The efficacy and pharmacokinetic properties of this compound have been evaluated in preclinical animal models, primarily in rats.

Pharmacokinetics in Rats

This compound exhibits favorable pharmacokinetic properties in rats, including low clearance and a long mean residence time (MRT), supporting its potential for once-daily oral dosing.

| Parameter | Value | Route of Administration | Reference |

| Unbound Clearance (mL/min/kg) | 8.1 | Intravenous | |

| Mean Residence Time (MRT) (h) | 4.9 | Intravenous |

In Vivo Efficacy in a Rat Model of Pulmonary Edema

This compound has demonstrated efficacy in a rat model of TRPV4 agonist-induced pulmonary edema. Pre-treatment with this compound dose-dependently inhibited the formation of pulmonary edema.

Experimental Protocol: Rat Model of Agonist-Induced Pulmonary Edema

This model is used to assess the in vivo efficacy of TRPV4 inhibitors in preventing acute pulmonary edema.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Drug Administration: Animals are pre-treated with either this compound or a vehicle control via intravenous injection.

-

Induction of Edema: After a specified pre-treatment time, a selective TRPV4 agonist is administered intravenously to induce pulmonary edema.

-

Endpoint Measurement: At the end of the study period, the animals are euthanized, and their lungs are excised. The wet weight of the lungs is measured and normalized to the animal's body weight. A reduction in the lung wet weight to body weight ratio in the this compound-treated group compared to the vehicle group indicates efficacy.

Clinical Pharmacology

This compound has progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Human Pharmacokinetics

In a first-in-human study (NCT02119260), this compound demonstrated linear pharmacokinetics up to a dose of 12.5 mg. It has a systemic half-life of approximately 13 hours, supporting once-daily dosing. Administration with a high-fat meal resulted in a slight increase in exposure.

| Parameter | Value | Population | Reference |

| Systemic Half-life (t1/2) | ~13 hours | Healthy Volunteers | |

| Accumulation (once-daily dosing) | < 2-fold | Healthy Volunteers | |

| Effect of High-Fat Meal on AUC | 14% increase | Healthy Volunteers | |

| Effect of High-Fat Meal on Cmax | 9% increase | Healthy Volunteers |

Clinical Trial Design: First-Time-in-Human Study (NCT02119260)

This study was a randomized, placebo-controlled, ascending dose study in healthy volunteers and patients with stable heart failure. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound.

Study Parts:

-

Part 1: Single ascending oral doses in healthy volunteers.

-

Part 2: Assessment of food effect and comparison of liquid and capsule formulations in healthy volunteers.

-

Part 3: Repeat once or twice daily dosing for 14 days in healthy volunteers.

-

Part 4: Single and repeat doses in patients with stable heart failure.

Results Summary:

This compound was generally well-tolerated in both healthy volunteers and patients with stable heart failure, with no significant safety issues or serious adverse events reported. The pharmacokinetic profile supported further clinical development.

Conclusion

This compound is a potent and selective TRPV4 inhibitor with a well-defined mechanism of action for the potential treatment of pulmonary edema. Its favorable in vitro and in vivo pharmacological profiles, coupled with a good safety and pharmacokinetic profile in early clinical studies, established it as a promising clinical candidate. This technical guide provides a foundational understanding of the pharmacology of this compound for professionals in the field of drug discovery and development.

References

The Role of TRPV4 Inhibition in Preclinical Heart Failure: A Technical Guide to GSK2798745

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the development of GSK2798745, a selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitor, for the treatment of heart failure. The primary focus of the preclinical investigation has been on the amelioration of pulmonary edema, a life-threatening consequence of congestive heart failure. This document summarizes the key quantitative data from pivotal preclinical studies and provides detailed experimental protocols to facilitate reproducibility and further investigation. The data presented here is primarily from studies on GSK2193874, a potent and selective TRPV4 antagonist that was a key tool in establishing the therapeutic rationale for this mechanism before the selection of this compound as the clinical candidate.[1][2]

Core Concept: Targeting Pulmonary Edema in Heart Failure

In congestive heart failure, the heart's inability to effectively pump blood leads to a dangerous buildup of pressure in the pulmonary vasculature. This increased pressure forces fluid from the capillaries into the lung tissue and air sacs, a condition known as pulmonary edema. The TRPV4 ion channel, expressed on pulmonary capillary endothelial cells, has been identified as a critical mediator of this process.[1][2] Heightened pulmonary vascular pressure activates TRPV4, leading to an influx of calcium ions and a subsequent increase in vascular permeability, which drives the formation of edema.[1] Therefore, inhibiting TRPV4 presents a targeted therapeutic strategy to prevent and resolve pulmonary edema in heart failure.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies evaluating the efficacy of TRPV4 inhibition in rodent models of heart failure.

Table 1: Effect of TRPV4 Inhibition on Pulmonary Edema in an Acute Heart Failure Model

| Parameter | Vehicle | GSK2193874 (30 mg/kg, p.o.) | Fold Change |

| Lung Wet/Dry Weight Ratio | |||

| Sham | 4.2 ± 0.1 | 4.1 ± 0.1 | - |

| Aortic Constriction | 5.8 ± 0.3 | 4.5 ± 0.2 | ↓ 22.4% |

| Arterial Oxygenation (PaO2, mmHg) | |||

| Sham | 98 ± 3 | 101 ± 4 | - |

| Aortic Constriction | 65 ± 5 | 95 ± 6 | ↑ 46.2% |

*P < 0.05 vs. Vehicle

Table 2: Effect of TRPV4 Inhibition on Established Pulmonary Edema in a Chronic Heart Failure Model

| Parameter | Vehicle | GSK2193874 (30 mg/kg, p.o.) | Fold Change |

| Lung Wet/Dry Weight Ratio | |||

| Sham | 4.3 ± 0.1 | 4.2 ± 0.1 | - |

| Myocardial Infarction | 5.5 ± 0.2 | 4.7 ± 0.1* | ↓ 14.5% |

*P < 0.05 vs. Vehicle

Signaling Pathway and Therapeutic Rationale

The following diagram illustrates the proposed mechanism by which this compound and its predecessor, GSK2193874, are believed to exert their therapeutic effects in heart failure-induced pulmonary edema.

Caption: Signaling pathway of heart failure-induced pulmonary edema and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for the key preclinical heart failure models used to evaluate the efficacy of TRPV4 inhibition.

Acute Heart Failure Model (Pressure Overload)

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Surgical Procedure:

-

Anesthetize the animal with isoflurane.

-

Perform a midline cervical incision to expose the trachea for intubation and ventilation.

-

A thoracotomy is performed at the second intercostal space to expose the aortic arch.

-

A 3-0 silk suture is passed under the aorta between the innominate and left common carotid arteries.

-

A blunted 22-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then rapidly removed to create a constriction of a defined diameter.

-

The chest is closed, and the animal is allowed to recover.

-

-

Drug Administration: GSK2193874 (30 mg/kg) or vehicle was administered orally 1 hour prior to aortic constriction.

-

Endpoint Measurement:

-

Pulmonary Edema: 6 hours post-constriction, the lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven at 60°C for 72 hours, and the dry weight is recorded. The wet/dry weight ratio is calculated as an index of pulmonary edema.

-

Arterial Oxygenation: At the 6-hour time point, arterial blood is collected via a carotid artery catheter for blood gas analysis to determine PaO2.

-

Chronic Heart Failure Model (Myocardial Infarction)

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure:

-

Anesthetize the mouse with isoflurane, intubate, and ventilate.

-

A left thoracotomy is performed, and the heart is exposed.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a 7-0 silk suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

The chest is closed, and the animal is allowed to recover.

-

-

Drug Administration: GSK2193874 (30 mg/kg) or vehicle was administered orally once daily, starting 7 days post-myocardial infarction for a duration of 7 days.

-

Endpoint Measurement:

-

Pulmonary Edema: On day 14 post-MI, the lungs are harvested, and the wet/dry weight ratio is determined as described in the acute model.

-

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the preclinical heart failure studies.

Caption: Workflow for the acute pressure-overload heart failure model.

Caption: Workflow for the chronic myocardial infarction heart failure model.

References

The Selectivity Profile of GSK2798745: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2798745 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] Developed by GlaxoSmithKline, it has been investigated as a clinical candidate for conditions such as pulmonary edema associated with congestive heart failure and chronic cough.[1][4] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Its role in various physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency, off-target activities, and the experimental methodologies used for its characterization.

On-Target Activity

This compound exhibits high-affinity antagonism of the TRPV4 ion channel. Its potency has been demonstrated in cellular assays measuring the inhibition of agonist-induced calcium influx in cell lines engineered to express recombinant human and rat TRPV4.

Table 1: On-Target Potency of this compound

| Target | Assay Type | Cell Line | IC50 (nM) |

| Human TRPV4 (hTRPV4) | FLIPR Calcium Assay | HEK293 | 1.8 |

| Rat TRPV4 (rTRPV4) | FLIPR Calcium Assay | HEK293 | 1.6 |

Selectivity Profile

A critical aspect of drug development is ensuring a candidate molecule has a well-defined selectivity profile with minimal off-target interactions that could lead to adverse effects. While a comprehensive screening of this compound against a broad panel of kinases and receptors is not publicly available, existing data indicates excellent selectivity against other members of the TRP channel family.

Table 2: Selectivity of this compound against other TRP Channels

| Off-Target | Assay Type | Concentration (µM) | % Inhibition / Activity |

| TRPM5 | Not Specified | > 25 | Not Specified |

| TRPA1 | Not Specified | > 25 | Not Specified |

| TRPC3 | Not Specified | > 25 | Not Specified |

| TRPC6 | Not Specified | > 25 | Not Specified |

Clinical studies have reported that this compound was well-tolerated in healthy volunteers and patients with stable heart failure, suggesting an adequate preclinical safety profile. Furthermore, a major circulating human metabolite of this compound has been identified and shown to have diminished potency against TRPV4 with no significant off-target activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

Functional Antagonism of TRPV4 using a FLIPR-Based Calcium Assay

This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) mediated by the activation of the TRPV4 channel.

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

b. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

The dye solution is added to the cells, and the plate is incubated for approximately 1 hour at 37°C to allow for de-esterification of the dye within the cells.

c. Compound Addition and Fluorescence Reading:

-

Serial dilutions of this compound are prepared in the assay buffer.

-

The dye-loaded cell plate and the compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of the compounds.

-

This compound dilutions are added to the cells, followed by a short incubation period.

-

The TRPV4 channel is then activated by the addition of a specific agonist, such as GSK1016790A, at a concentration that elicits a sub-maximal response (e.g., EC80).

-

The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.

d. Data Analysis:

-

The increase in fluorescence upon agonist addition is indicative of calcium influx through the TRPV4 channel.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay for Off-Target Assessment

This assay is used to determine the ability of this compound to displace a known radiolabeled ligand from a panel of receptors, ion channels, and transporters, thus identifying potential off-target binding interactions.

a. Membrane Preparation:

-

Cell membranes are prepared from cell lines or tissues endogenously or recombinantly expressing the target of interest.

-

Cells or tissues are homogenized in a buffered solution and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

b. Competition Binding:

-

A fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the prepared membranes.

-

A range of concentrations of this compound is added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the target.

-

The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

c. Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

-

The percentage of specific binding of the radioligand is calculated for each concentration of this compound.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

This compound exerts its therapeutic effect by blocking the TRPV4 signaling cascade. Activation of TRPV4 leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream cellular responses.

Conclusion

This compound is a highly potent and selective antagonist of the TRPV4 ion channel. The available data demonstrates its high affinity for its intended target and a favorable selectivity profile against other TRP channels. While comprehensive data from broad panel screening is not publicly available, the progression of this compound into clinical trials indicates a thorough preclinical safety and selectivity assessment. The experimental protocols outlined in this guide provide a framework for the evaluation of the on-target and off-target activities of TRPV4 inhibitors. Further research and disclosure of broader selectivity data would provide an even more complete understanding of the pharmacological profile of this clinical candidate.

References

GSK2798745: A Potent and Selective Chemical Probe for TRPV4 Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Its activation by diverse stimuli such as heat, hypotonicity, and mechanical stress leads to an influx of Ca2+ into cells, triggering downstream signaling cascades.[1][2] Dysregulation of TRPV4 has been implicated in several pathological conditions, including pulmonary edema, neuropathic pain, and inflammatory diseases.[2][3] This has made TRPV4 an attractive therapeutic target for drug discovery.

GSK2798745 is a first-in-class, highly potent, and selective small-molecule antagonist of the TRPV4 ion channel. Developed by GlaxoSmithKline, it has been investigated as a clinical candidate for the treatment of pulmonary edema associated with congestive heart failure. Its excellent potency, selectivity, and oral bioavailability make it an invaluable tool for researchers studying the physiological and pathological roles of TRPV4. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions as a direct blocker of the TRPV4 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca2+, that is normally triggered by TRPV4 agonists or activating stimuli. This inhibition of ion influx effectively blocks the downstream signaling events mediated by TRPV4 activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | IC50 (nM) | Reference(s) |

| TRPV4 | Human | FLIPR HEK cellular assay | 2 | |

| TRPV4 | Human | Not specified | 1.8 | |

| TRPV4 | Rat | Not specified | 1.6 | |

| Major Human Metabolite (1) | Human | Not specified | 56 |

Table 2: Selectivity of this compound

| Off-Target | Species | Assay Type | Activity | Reference(s) |

| TRPM5, TRPA1, TRPC3, TRPC6 | Not specified | Not specified | > 25 µM | |

| 47 assays relevant to drug development (e.g., CYP3A4, hERG) | Human | Various | No appreciable activity up to 10 µM | |

| TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, TRPC6 | Human | Opener and blocker assays | Inactive up to 30 µM |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Value | Units | Reference(s) |

| Mean Residence Time (MRT) | IV | 4.9 | h | |

| Unbound Clearance | IV | 81 | mL/min/kg |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Potency Determination using a FLIPR-based Calcium Assay

This protocol is based on the methodology used for the initial characterization of this compound.

Objective: To determine the IC50 of this compound against TRPV4.

Materials:

-

HEK293 cells stably expressing human TRPV4.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

This compound.

-

TRPV4 agonist (e.g., GSK1016790A).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed HEK293-hTRPV4 cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the TRPV4 agonist at a concentration that elicits a maximal response (e.g., EC80).

-

Place the cell plate into the FLIPR instrument.

-

Initiate fluorescence reading to establish a baseline.

-

Add the TRPV4 agonist to all wells simultaneously using the FLIPR's integrated pipettor.

-

Continue to record the fluorescence intensity for several minutes to capture the calcium influx.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the response against the concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Human Whole Blood-Based Endothelial Cell Impedance Assay

This ex vivo assay assesses the target engagement of this compound in a clinically relevant matrix.

Objective: To measure the ability of this compound in human whole blood to block TRPV4 agonist-induced changes in endothelial cell impedance.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

E-Plates 96 (xCELLigence).

-

xCELLigence RTCA DP instrument.

-

Whole blood from healthy volunteers or patients.

-

This compound (for dosing subjects).

-

TRPV4 agonist (GSK1016790A).

-

Cell culture medium for HUVECs.

Procedure:

-

Cell Seeding: Seed HUVECs onto the microelectrodes of an E-Plate 96 and culture until a stable monolayer is formed, as indicated by a plateau in the cell index readings on the xCELLigence instrument.

-

Blood Collection: Collect whole blood from subjects at various time points after a single or repeated dose of this compound.

-

Ex Vivo Incubation:

-

Add the collected whole blood to the wells of the E-plate containing the HUVEC monolayer.

-

Incubate for a specified period.

-

-

Agonist Challenge and Impedance Measurement:

-

Add the TRPV4 agonist GSK1016790A to the wells.

-

Monitor the electrical impedance of the HUVEC monolayer in real-time using the xCELLigence system. Activation of TRPV4 will cause a decrease in impedance due to changes in cell morphology and adhesion.

-

-

Data Analysis:

-

Measure the magnitude of the impedance reduction induced by the TRPV4 agonist in the presence of blood from dosed subjects.

-

Calculate the percentage of inhibition of the agonist-induced impedance reduction compared to pre-dose or placebo-treated blood samples.

-

In Vivo Rat Model of Pulmonary Edema

This in vivo model is used to assess the efficacy of this compound in a disease-relevant context.

Objective: To evaluate the ability of this compound to inhibit TRPV4 agonist-induced pulmonary edema in rats.

Materials:

-

Sprague-Dawley rats.

-

This compound.

-

TRPV4 agonist (GSK1016790A).

-

Vehicle for drug administration (e.g., 20% Captisol).

-

Anesthesia.

-

Equipment for intravenous administration and blood pressure monitoring.

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate the appropriate blood vessels for drug administration and blood pressure measurement.

-

Pre-treatment: Administer this compound or vehicle intravenously at the desired dose (e.g., 3 or 10 mg/kg) 30 minutes prior to agonist challenge.

-

Agonist Challenge: Administer the TRPV4 agonist GSK1016790A intravenously.

-

Monitoring: Continuously monitor mean arterial pressure (MAP).

-

Endpoint Measurement:

-

At the end of the experiment, euthanize the animals.

-

Excise the lungs and weigh them to determine the wet lung weight.

-

Calculate the lung wet weight to body weight ratio as an indicator of pulmonary edema.

-

-

Data Analysis: Compare the lung wet weight/body weight ratio and changes in MAP between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving TRPV4 and a typical experimental workflow for evaluating a TRPV4 antagonist.

References

- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: GSK2798745 for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of GSK2798745, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, in cell-based assays.

Introduction

This compound is a first-in-class, orally active small molecule that potently and selectively blocks the TRPV4 ion channel.[1][2] The TRPV4 channel is a non-selective cation channel that mediates calcium influx in response to various stimuli, including heat, osmotic pressure, and mechanical stress.[3] Its role in endothelial cell function and pulmonary edema makes it a target for therapeutic intervention in cardiovascular and respiratory diseases.[3][4] These notes provide essential information for utilizing this compound in in vitro cellular models to investigate its biological effects and mechanism of action.

Chemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C25H28N6O3 | |

| Molecular Weight | 460.53 g/mol | |

| CAS Number | 1419609-94-1 | |

| Purity | >99% | |

| IC50 (hTRPV4) | 1.8 nM | |

| IC50 (rTRPV4) | 1.6 nM | |

| Solubility | DMSO: ≥250 mg/mL (542.85 mM) | |

| Storage (Solid) | -20°C (3 years), 4°C (2 years) | |

| Storage (Stock Solution) | -80°C (up to 2 years), -20°C (up to 1 year) |

Signaling Pathway

This compound exerts its effects by blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium ions into the cell. This disruption of calcium signaling can modulate various downstream cellular processes.

Caption: Mechanism of action of this compound as a TRPV4 channel blocker.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Bring the this compound powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell-Based Endothelial Impedance Assay

Objective: To assess the inhibitory effect of this compound on TRPV4 agonist-induced changes in endothelial cell monolayer integrity. This protocol is adapted from a published study assessing TRPV4 target engagement.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Electric Cell-substrate Impedance Sensing (ECIS) plates

-

This compound stock solution (prepared as in 4.1)

-

TRPV4 agonist (e.g., GSK1016790A)

-

Cell culture incubator (37°C, 5% CO2)

-

ECIS instrument

Experimental Workflow:

Caption: Workflow for the HUVEC-based endothelial impedance assay.

Protocol:

-

Cell Seeding: Seed HUVECs onto the wells of an ECIS plate at a density optimized for the formation of a confluent monolayer.

-

Monolayer Formation: Culture the cells in a cell culture incubator. Monitor the impedance of the cell monolayer using the ECIS instrument until a stable baseline is achieved, indicating a confluent and healthy monolayer.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution. Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Stimulation: Following pre-incubation, add the TRPV4 agonist GSK1016790A to the wells at a concentration known to induce a robust decrease in impedance.

-

Impedance Monitoring: Continuously monitor the impedance of the HUVEC monolayer using the ECIS instrument for a specified duration after agonist addition.

-

Data Analysis: The impedance values are typically normalized to the baseline before compound addition. The inhibitory effect of this compound is determined by comparing the agonist-induced drop in impedance in the presence and absence of the inhibitor. Calculate IC50 values by fitting the concentration-response data to a suitable pharmacological model.

Data Presentation

The results of the cell-based assays can be summarized in a table for clear comparison.

| Treatment Group | Agonist Concentration | This compound Concentration | Change in Normalized Impedance | % Inhibition |

| Vehicle Control | - | - | Baseline | - |

| Agonist Only | [X] nM | - | Value | 0% |

| This compound | [X] nM | [Y1] nM | Value | % |

| This compound | [X] nM | [Y2] nM | Value | % |

| This compound | [X] nM | [Y3] nM | Value | % |

Note: This is a template. The actual concentrations and results will be determined experimentally.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. glpbio.com [glpbio.com]

- 2. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for GSK2798745 in a FLIPR-Based Calcium Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2798745 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium influx in response to a range of stimuli. This document provides a detailed protocol for utilizing this compound in a Fluorometric Imaging Plate Reader (FLIPR)-based calcium assay to characterize its inhibitory activity on the TRPV4 channel.